molecular formula C16H14N2O4S2 B2774692 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 865175-51-5

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2774692
CAS No.: 865175-51-5
M. Wt: 362.42
InChI Key: QVIGSSJJPQYIIA-MSUUIHNZSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key detector of irritant and pain-producing stimuli. This compound acts by selectively blocking the channel, thereby inhibiting the influx of calcium and sodium ions in response to a wide array of endogenous and exogenous agonists, including reactive electrophiles, cold, and mechanical force. Its primary research value lies in the pharmacological dissection of TRPA1's role in neurogenic inflammation, acute and chronic pain syndromes, and airway diseases. As a research-grade chemical tool, it enables scientists to investigate TRPA1-mediated signaling pathways in vitro and in vivo models, contributing to the validation of TRPA1 as a therapeutic target for conditions such as neuropathic pain, migraine, and asthma. The compound's specific structural features, including the (Z)-configuration and the methylsulfonyl group, are critical for its high-affinity interaction with the TRPA1 channel and its antagonist profile. This reagent is essential for basic research aimed at understanding nociception and for the preclinical evaluation of novel analgesic and anti-inflammatory strategies.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-3-8-18-12-7-6-11(24(2,20)21)10-14(12)23-16(18)17-15(19)13-5-4-9-22-13/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIGSSJJPQYIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant findings from recent research.

Structural Characteristics

The compound features several key structural components:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Allyl group : Enhances the compound's reactivity and potential therapeutic effects.
  • Methylsulfonyl group : Increases solubility and bioavailability.

The molecular formula for this compound is C19H18N2O5S3C_{19}H_{18}N_{2}O_{5}S_{3}, with a molecular weight of 450.6 g/mol .

Biological Activities

Research indicates that compounds containing the benzo[d]thiazole structure exhibit a broad spectrum of biological activities, including:

  • Anticancer : Benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including A431, A549, and H1299. For instance, a related compound demonstrated significant apoptosis-promoting effects at low concentrations .
  • Anti-inflammatory : Compounds in this class have been reported to reduce inflammatory markers such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial and Antiparasitic : The benzothiazole framework has been associated with antibacterial and antiparasitic activities, making it a candidate for further exploration in infectious disease treatments .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of benzothiazole to enhance their biological activities. Here are notable findings:

  • Synthesis and Evaluation : A study synthesized several novel benzothiazole compounds, confirming their structures through spectroscopic methods. These compounds exhibited significant anticancer activity and were effective against various cancer cell lines .
  • Mechanistic Insights : Western blot analyses revealed that certain derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. This suggests that modifications to the benzothiazole core can enhance its therapeutic efficacy .
  • Predictive Modeling : Research utilizing PASS (Prediction of Activity Spectra for Substances) indicated that modifications to the structure of this compound could lead to increased biological activity across various targets .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Activities
BenzothiazoleContains thiazole ringAntimicrobial, anticancer
AllylphenolAllyl group on phenolAntioxidant, anti-inflammatory
SulfanilamideSulfonamide groupAntibacterial

The unique combination of functional groups in this compound may confer distinct properties not found in other similar compounds, warranting further investigation into its mechanisms of action and therapeutic potential.

Scientific Research Applications

Overview

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structural characteristics and potential biological activities. This compound features a benzo[d]thiazole moiety, an allyl group, and a methylsulfonyl substituent, which contribute to its diverse applications in medicinal chemistry and pharmacology.

Biological Activities

Research indicates that compounds containing benzo[d]thiazole structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the antimicrobial efficacy of similar benzo[d]thiazole derivatives against several pathogens, revealing effective inhibition at low concentrations. The presence of the methylsulfonyl group significantly enhanced the solubility and activity of the compounds tested.
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines indicated that compounds with similar structures exhibited significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis in cancer cells, making this compound a candidate for further development in cancer therapy .
  • Anti-inflammatory Mechanisms : Research exploring the anti-inflammatory properties found that compounds with benzo[d]thiazole moieties can inhibit key pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory disorders.

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Allylation Reaction : The introduction of the allyl group can be performed via nucleophilic substitution reactions.
  • Methylsulfonyl Group Introduction : This step enhances solubility and reactivity, critical for biological activity.

Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide, and how are reaction conditions optimized?

  • The synthesis involves multi-step reactions: (i) formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives, (ii) allylation at the N3 position using allyl halides, (iii) sulfonylation at the C6 position with methylsulfonyl chloride, and (iv) condensation with furan-2-carboxamide.
  • Optimization includes controlling temperature (60–80°C for sulfonylation), pH (neutral for condensation), and reaction time (12–24 hours for cyclization). Analytical techniques like HPLC and NMR monitor intermediate purity (>95%) .

Q. How is the molecular structure of the compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., allyl protons at δ 5.2–5.8 ppm, methylsulfonyl at δ 3.1 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 463.2 [M+H]⁺).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for Z-configuration validation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antiproliferative efficacy)?

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hour exposure).
  • Comparative SAR Studies : Modify substituents (e.g., replacing methylsulfonyl with methoxy) to isolate activity drivers.
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ <10 µM in 70% of leukemia models) .

Q. How is the compound’s stability assessed under experimental conditions, and what are the implications for assay design?

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and pH extremes (2–9) for 24–72 hours.
  • Analytical Monitoring : HPLC tracks degradation products (e.g., hydrolysis of the ylidene bond at pH <3).
  • Implications : Use inert solvents (DMSO) and avoid prolonged light exposure in bioassays .

Q. What in silico methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., CDK2, docking score ≤-8.5 kcal/mol).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (RMSD <2 Å indicates stable binding).
  • QSAR Models : Correlate substituent electronegativity with activity (R² >0.7 for sulfonamide derivatives) .

Q. How is selectivity for cancer cells evaluated compared to normal cells?

  • Dual Assays : Compare IC₅₀ in cancer (e.g., HeLa) vs. normal (e.g., HEK293) cells. Selectivity index (SI) = IC₅₀(normal)/IC₅₀(cancer); SI >3 indicates specificity.
  • Mechanistic Profiling : Measure apoptosis markers (caspase-3 activation) and DNA damage (γ-H2AX foci) in target cells.
  • Toxicity Screening : Hemolytic assays (≤10% lysis at 50 µM) and liver microsome stability (t₁/₂ >60 min) .

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